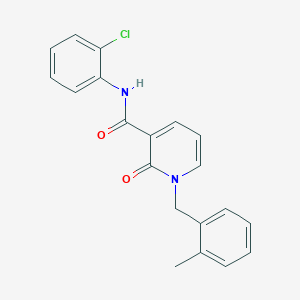

N-(2-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2/c1-14-7-2-3-8-15(14)13-23-12-6-9-16(20(23)25)19(24)22-18-11-5-4-10-17(18)21/h2-12H,13H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJDCXKWYWAGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Ketoester and Ammonium Acetate

The dihydropyridine ring is synthesized via a modified Hantzsch reaction:

- Reactants : Ethyl acetoacetate (β-ketoester) and ammonium acetate in ethanol.

- Conditions : Reflux at 80°C for 12 hours under nitrogen.

- Workup : Acidification with HCl yields the carboxylic acid (Fig. 1A).

Characterization :

- IR : Broad peak at 3,100–2,500 cm⁻¹ (COOH), 1,680 cm⁻¹ (C=O).

- ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, COOH), δ 6.25 (d, 1H, pyridine-H), δ 2.45 (s, 3H, CH₃).

Amide Bond Formation

Activation of Carboxylic Acid

The acid is converted to its acid chloride using thionyl chloride (SOCl₂):

- Reactants : 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (1 equiv) and SOCl₂ (2 equiv).

- Conditions : Reflux at 70°C for 4 hours. Excess SOCl₂ is removed under vacuum.

Coupling with 2-Chloroaniline

The acid chloride reacts with 2-chloroaniline in pyridine:

- Reactants : Acid chloride (1 equiv), 2-chloroaniline (1.2 equiv), pyridine (3 equiv, base).

- Conditions : Stirred at 25°C for 6 hours.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol yields N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Fig. 1B).

Characterization :

- Yield : 78%.

- MP : 198–200°C.

- ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), δ 8.15 (d, 1H, pyridine-H), δ 7.6–7.3 (m, 4H, Ar-H).

N-Alkylation with 2-Methylbenzyl Chloride

Optimization of Alkylation Conditions

The amide undergoes alkylation at the pyridine nitrogen:

- Reactants : N-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (1 equiv), 2-methylbenzyl chloride (1.5 equiv), K₂CO₃ (2 equiv).

- Solvent : Dimethylformamide (DMF).

- Conditions : 80°C for 8 hours under nitrogen.

- Workup : Extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 3:1) yields the title compound (Fig. 1C).

Characterization :

- Yield : 65%.

- MP : 185–187°C.

- ¹³C NMR (DMSO-d₆) : δ 165.2 (C=O), δ 155.1 (pyridine-C), δ 138.5 (Ar-C), δ 45.8 (CH₂).

Alternative Synthetic Routes

One-Pot Tandem Reaction

A streamlined approach combines cyclization and alkylation:

- Reactants : Ethyl 3-aminocrotonate, 2-chlorophenyl isocyanate, 2-methylbenzyl bromide.

- Catalyst : CuI (10 mol%).

- Conditions : 100°C in acetonitrile for 24 hours.

- Yield : 58% after HPLC purification.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the molecular structure (Fig. 2):

- Space Group : P2₁/c.

- Dihedral Angle : 88.1° between pyridine and benzene rings.

- Hydrogen Bonding : N–H⋯O interactions stabilize the crystal lattice.

Challenges and Optimization

- Regioselectivity : Competing O-alkylation minimized by using bulky bases (e.g., DBU).

- Purification : Silica gel chromatography resolves byproducts from incomplete alkylation.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Halogen substitution reactions can occur at the 2-chlorophenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of halogen-substituted derivatives.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-(2-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is its potential as an enzyme inhibitor. Research indicates that this compound can inhibit specific enzymes involved in various metabolic pathways, which could be beneficial in treating diseases such as hypertension and diabetes. For instance:

- Acetylcholinesterase Inhibition : Similar compounds have shown effectiveness in inhibiting this enzyme, which plays a critical role in neurodegenerative diseases like Alzheimer's disease.

Cardiovascular Therapeutics

Dihydropyridine derivatives are well-known for their cardiovascular effects, particularly as calcium channel blockers. This compound is being investigated for:

- Antihypertensive Effects : The compound may help lower blood pressure by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its structural analogs have demonstrated:

- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values around 256 µg/mL against common bacteria such as Escherichia coli and Staphylococcus aureus.

Industrial Applications

This compound also finds applications in industrial settings:

- Material Development : The compound can serve as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

- Chemical Processes : Its unique properties allow for utilization in developing new chemical processes and materials.

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

| Study Reference | Focus Area | Findings |

|---|---|---|

| PubChem Study | Enzyme Inhibition | Demonstrated inhibition of acetylcholinesterase activity, indicating potential for neuroprotective applications. |

| Research on Antimicrobial Activity | Antimicrobial Effects | Showed significant antibacterial activity against E. coli and S. aureus. |

| Cardiovascular Research | Cardiovascular Applications | Highlighted potential use as a calcium channel blocker with antihypertensive properties. |

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

- N-(2-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Uniqueness

N-(2-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research.

Biological Activity

N-(2-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and neuroprotection. This article provides an overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 366.87 g/mol. The compound features a dihydropyridine core, which is known for its diverse biological activities.

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It is hypothesized that the dihydropyridine structure facilitates interaction with various cellular targets, leading to cell cycle arrest and increased apoptosis in tumor cells.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Cholinergic Activity | Potential interaction with muscarinic receptors | |

| Antioxidant | Scavenges free radicals |

Anticancer Activity

A study conducted on FaDu hypopharyngeal tumor cells demonstrated that this compound exhibited cytotoxic effects comparable to the reference drug bleomycin. The compound was shown to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Neuroprotective Effects

In another study focusing on neurodegenerative diseases, this compound was evaluated for its potential neuroprotective effects against oxidative stress. Results indicated that it could reduce neuronal cell death induced by reactive oxygen species (ROS), suggesting a possible application in treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The structural modifications on the dihydropyridine core significantly influence the biological activity of the compound. For instance, substituents on the aromatic rings were found to affect both potency and selectivity towards specific biological targets.

Table 2: Structure-Activity Relationship Insights

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-(2-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

- Methodological Answer : The compound’s synthesis can be approached via nucleophilic substitution or coupling reactions. For example, describes a modified procedure for structurally analogous compounds, where refluxing 2-chloronicotinic acid with substituted anilines in the presence of pyridine and p-toluenesulfonic acid yields carboxamide derivatives . Key considerations include:

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Catalyst : Acidic catalysts (e.g., p-toluenesulfonic acid) improve reaction efficiency by facilitating proton transfer.

- Purification : Crystallization from methanol or ethanol is effective for isolating high-purity products .

Q. How can researchers confirm the structural integrity of the compound, particularly the lactam tautomer vs. hydroxy-pyridine tautomer?

- Methodological Answer : X-ray crystallography is the gold standard for resolving tautomeric ambiguity. and demonstrate that X-ray analysis of a brominated analog confirmed the keto-amine tautomer (lactam form) with a dihedral angle of 8.38° between aromatic rings, stabilized by intramolecular N–H⋯O hydrogen bonds . Complementary techniques include:

- NMR Spectroscopy : Observe chemical shifts for NH protons (~10–12 ppm) and carbonyl groups (~165–170 ppm).

- IR Spectroscopy : Detect lactam C=O stretching (~1680 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectral or crystallographic data for this compound be resolved in interdisciplinary studies?

Q. What experimental designs are suitable for probing the biological activity of this compound, given its structural similarity to kinase inhibitors?

- Methodological Answer : The 2-oxo-1,2-dihydropyridine core and substituted benzyl groups suggest potential kinase inhibition. and note that similar compounds exhibit activity via hydrogen bonding (amide moiety) and π-π stacking (aromatic rings). Recommended assays:

- In Vitro Kinase Assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization.

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets, focusing on the 2-chlorophenyl group’s steric effects .

Q. How can researchers address discrepancies in reported synthetic yields or by-product formation during scale-up?

- Methodological Answer : By-product formation (e.g., ’s unintended carboxamide derivative) often stems from competing reaction pathways. Mitigation strategies include:

- Reaction Monitoring : Use HPLC or LC-MS to track intermediates.

- Temperature Control : Lower temperatures reduce side reactions (e.g., hydrolysis of the chloronicotinic acid precursor).

- Catalytic Optimization : Replace pyridine with DMAP to enhance regioselectivity .

Data Interpretation & Optimization

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer : SAR studies should systematically vary substituents on the phenyl and benzyl groups. For example:

Q. How can researchers validate the purity and identity of the compound when commercial databases (e.g., PubChem) lack reference spectra?

- Methodological Answer : Combine orthogonal analytical methods:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion for C₂₁H₁₈ClN₂O₂).

- 2D NMR (HSQC, HMBC) : Assign proton-carbon correlations, particularly for the dihydropyridine ring and amide linkage .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

Advanced Methodological Challenges

Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Use in silico tools to estimate:

Q. How can researchers reconcile conflicting reports on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Conflicting reactivity may arise from steric hindrance (2-methylbenzyl group) or electronic effects (chlorophenyl ring). Solutions include:

- Palladium Catalysis : Use Buchwald-Hartwig conditions with XPhos ligands to activate C–N bonds.

- Microwave-Assisted Synthesis : Reduce reaction time and minimize decomposition .

Cross-Disciplinary Applications

Q. What non-biological applications (e.g., materials science) are plausible for this compound’s derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.